molecular formula C10H6BrF3O2 B1402963 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol CAS No. 1391737-70-4

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol

Cat. No. B1402963
M. Wt: 295.05 g/mol
InChI Key: VPYITWMQQSIJGF-UHFFFAOYSA-N
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Description

The compound “1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol” seems to be a derivative of benzofuran, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be quite complex. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran substituted chalcone compounds are important in anticancer drug research. A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For example, the compound “2-Bromo-1-(5-bromobenzofuran-2-yl)ethanone” has a molecular weight of 317.96 and is a solid at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • The compound has been used as an intermediate in the synthesis of a series of novel triazoles. These triazoles have been evaluated for antimicrobial activities against Gram-negative and Gram-positive bacterial strains, demonstrating its utility in medicinal chemistry (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Oxidant Properties and Impact on Vitamins

  • A derivative of this compound, when synthesized and administered to rats, influenced the levels of vitamins (A, E, C), selenium, and malondialdehyde. This indicates its potential use in studies related to oxidative stress and its impact on biological systems (Karatas, Koca, Kara, & Servi, 2006).

Synthesis of Heterocyclic Compounds

  • This compound has been a key starting reagent for the synthesis of various heterocyclic compounds like 1,3,4‐Thiadiazoles, pyrazolo[1,5‐a]pyrimidines, and thieno[3,2‐d]pyrimidines. These compounds have potential applications in chemical research due to their unique structural properties (Abdelhamid, Fahmi, & Baaiu, 2016).

Antimicrobial Evaluation of Derivatives

  • Derivatives of 3-methylbenzofuran synthesized using this compound have been tested for antimicrobial activity against several fungal and bacterial species. This showcases its application in the development of new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Synthesis of Novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone

  • A novel compound was synthesized starting from 5-bromosalicylaldehyde, demonstrating the versatility of this chemical in synthesizing complex molecules with potential biological activities (Karatas et al., 2006).

Synthesis of Furyl(aryl)alkanes Derivatives

  • Alkylation of 2-methylfuran with various 2-hydroxybenzylic alcohols using this compound led to the formation of furyl(aryl)alkanes, indicating its utility in organic synthesis and the development of new chemical entities (Gutnov et al., 1999).

Synthesis of Poly-tetrazoles

  • The compound has been utilized in the synthesis of functionalized poly-tetrazoles, highlighting its role in the development of new materials and polymers (Bethel, Hill, Mahon, & Molloy, 1999).

Antimicrobial Agents Synthesis

  • Aryl (5-substituted benzofuran-2-yl) carbamate derivatives, synthesized using this compound, have shown significant antimicrobial activities, further confirming its importance in pharmaceutical research (Budhwani, Sharma, & Kalyane, 2017).

Safety And Hazards

Benzofuran derivatives can pose various safety hazards. For example, they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the diverse pharmacological activities of benzofuran derivatives, they have attracted much attention for their potential applications as drugs . Future research will likely continue to explore the synthesis, characterization, and biological activities of these compounds.

properties

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O2/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYITWMQQSIJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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